

An In-depth Technical Guide to Methyl (2Z)-2-chloro-2-hydroxyiminoacetate

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Compound of Interest

Compound Name: methyl (2Z)-2-chloro-2-hydroxyiminoacetate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a molecule of significant interest due to its documented antibacterial properties. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and biological activity, with a focus on its mechanism of action as a dehydrogenase inhibitor. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Properties and Data

Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a halogenated oxime derivative with the chemical formula $C_3H_4ClNO_3$.^[1] Its structural and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃ H ₄ ClNO ₃	[1]
Molecular Weight	137.52 g/mol	[1]
CAS Number	30673-27-9	[1]
SMILES	COC(=O)C(=NO)Cl	[1]
Predicted 1H NMR	See Table 2	Predicted
Predicted 13C NMR	See Table 3	Predicted
Predicted IR Spectrum	See Table 4	Predicted
Predicted Mass Spectrum	See Table 5	Predicted

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectroscopic data in the public domain, the following tables provide predicted spectral characteristics for **methyl (2Z)-2-chloro-2-hydroxyiminoacetate**. These predictions are based on standard spectroscopic principles and data from analogous structures.

Table 2: Predicted 1H NMR Spectral Data (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.9	Singlet	3H	-OCH ₃
~8.5	Singlet (broad)	1H	-NOH

Table 3: Predicted 13C NMR Spectral Data (in CDCl₃)

Chemical Shift (ppm)	Assignment
~53	-OCH ₃
~140	C=N
~160	C=O

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm-1)	Functional Group
3200-3500 (broad)	O-H stretch (oxime)
~1730	C=O stretch (ester)
~1640	C=N stretch (oxime)
~1200	C-O stretch (ester)
~750	C-Cl stretch

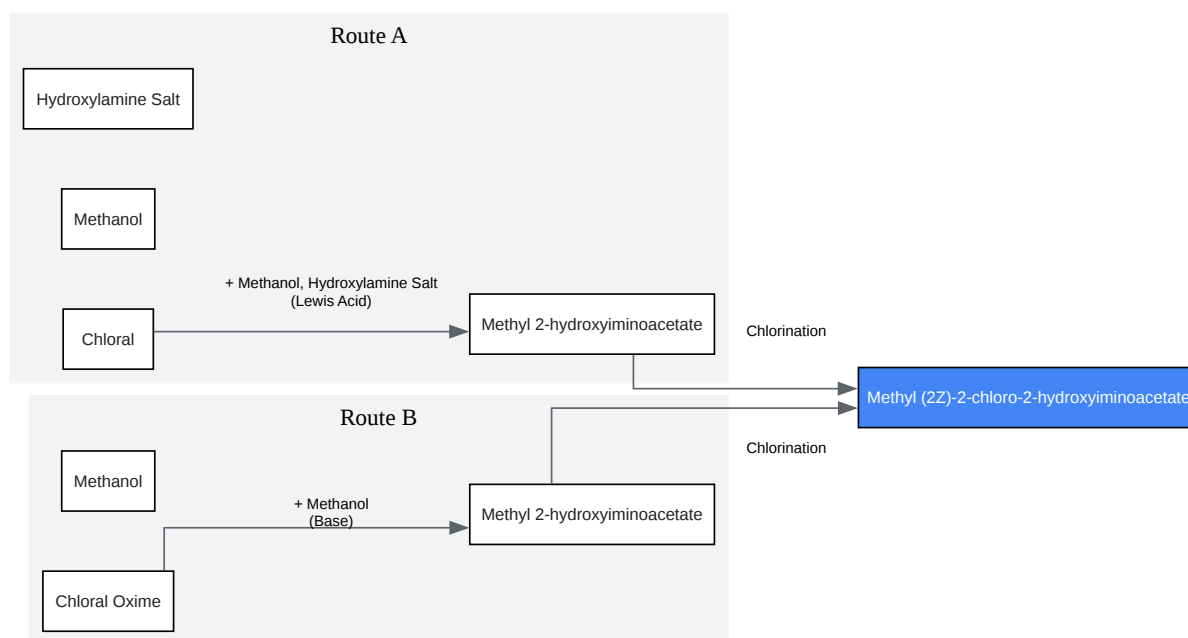
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Fragment
137/139	[M] ⁺ (parent ion with ³⁵ Cl/ ³⁷ Cl isotopes)
106/108	[M - OCH ₃] ⁺
78/80	[M - COOCH ₃] ⁺
59	[COOCH ₃] ⁺

Synthesis and Experimental Protocols

The synthesis of **methyl (2Z)-2-chloro-2-hydroxyiminoacetate** can be approached through two primary routes, as outlined in the patent literature.^[2] Both methods involve the formation of a methyl 2-hydroxyiminoacetate intermediate, followed by chlorination.

Synthetic Pathways Overview



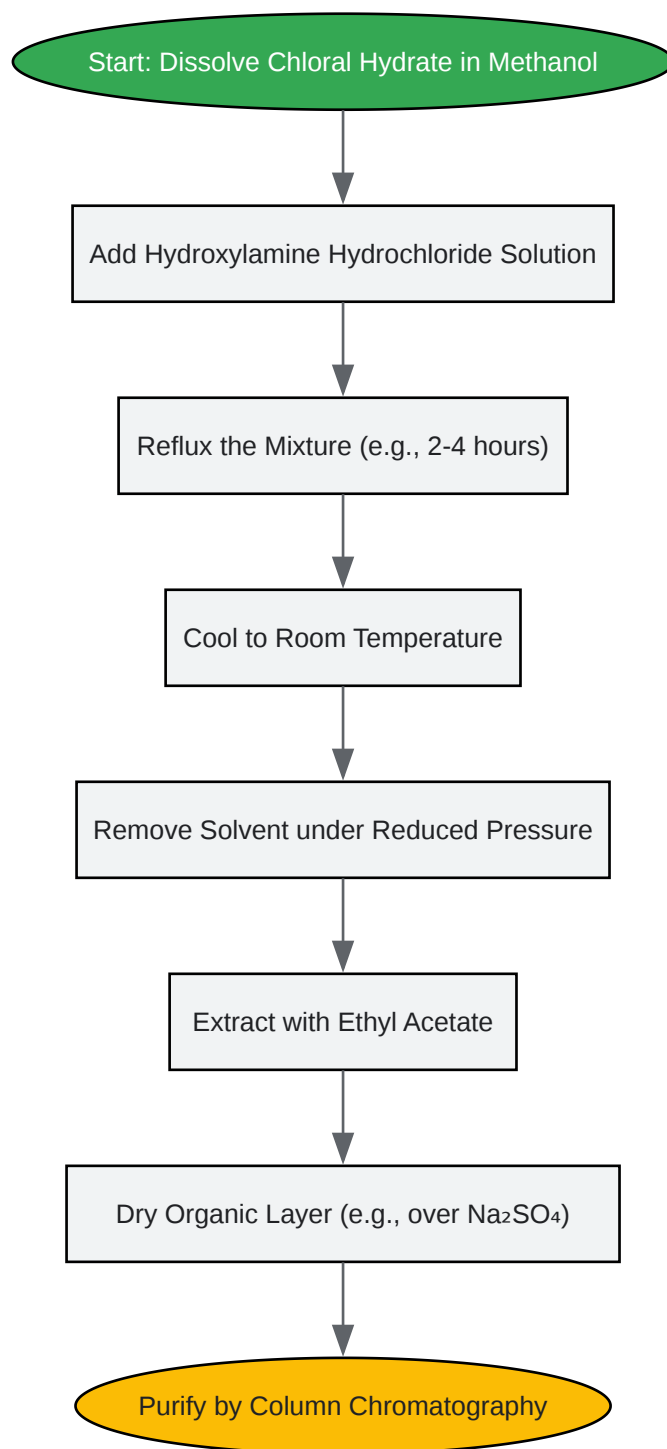
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Caption: Overview of the two primary synthetic routes to the target compound.

Detailed Experimental Protocol (Inferred from Related Syntheses)

The following protocol is a detailed, practical guide inferred from general procedures for the synthesis of related α -chloro oximes.

Step 1: Synthesis of Methyl 2-hydroxyiminoacetate



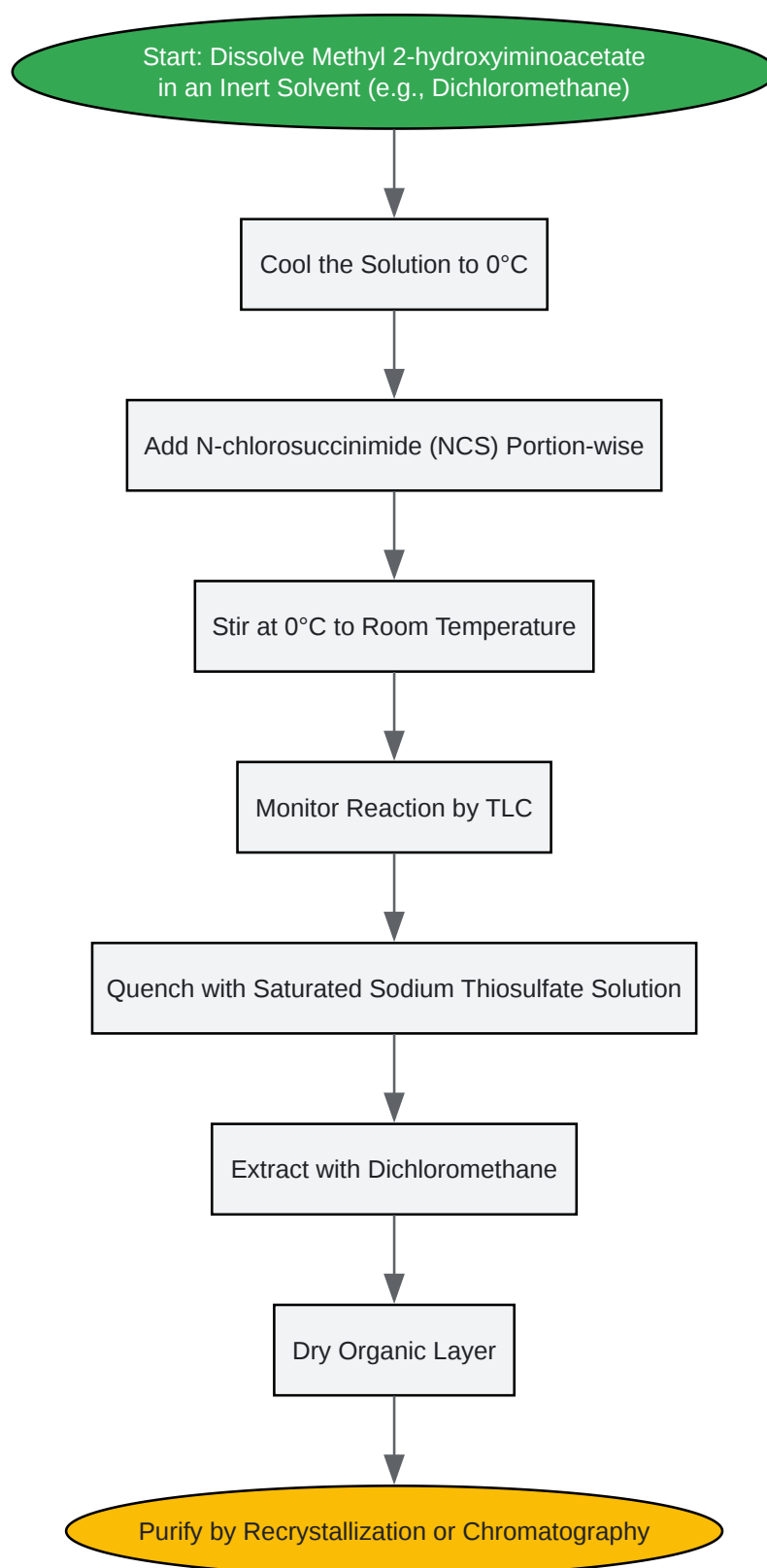
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Caption: Workflow for the synthesis of the intermediate, methyl 2-hydroxyiminoacetate.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloral hydrate (1 equivalent) in methanol.

- **Addition of Reagents:** Slowly add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) to the methanolic solution of chloral hydrate.
- **Reaction:** Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure methyl 2-hydroxyiminoacetate.

Step 2: Chlorination of Methyl 2-hydroxyiminoacetate



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Caption: Workflow for the chlorination of the intermediate to yield the final product.

- **Reaction Setup:** Dissolve methyl 2-hydroxyiminoacetate (1 equivalent) in a suitable inert solvent such as dichloromethane in a round-bottom flask under a nitrogen atmosphere.
- **Chlorination:** Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the starting material.
- **Work-up:** Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield **methyl (2Z)-2-chloro-2-hydroxyiminoacetate**.

Biological Activity and Mechanism of Action

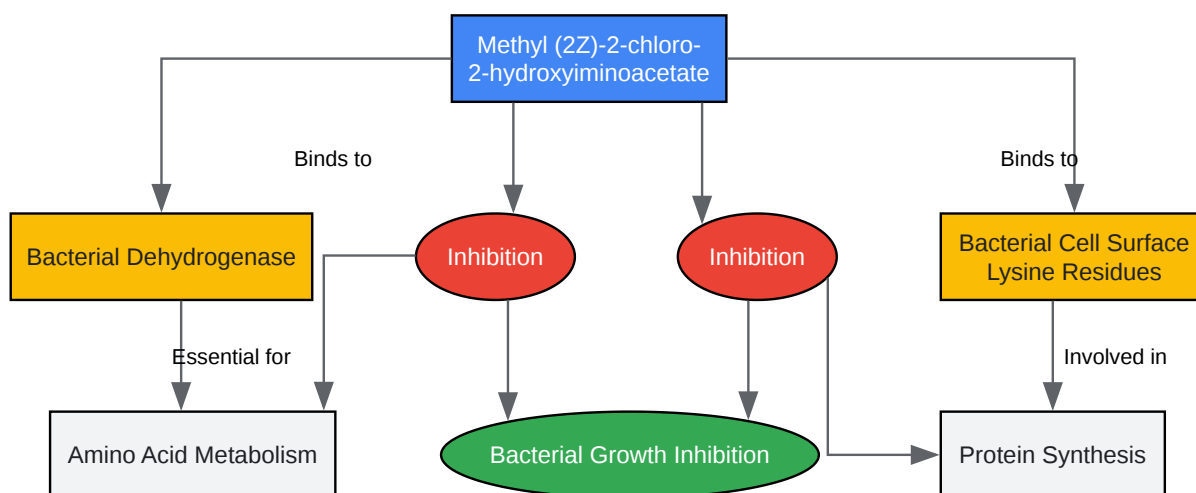
Methyl (2Z)-2-chloro-2-hydroxyiminoacetate has been identified as an antibacterial agent.^[1] Its primary mechanism of action is the inhibition of dehydrogenase enzymes, which are crucial for amino acid metabolism in bacteria.^[1]

Antibacterial Activity

While the compound is known to inhibit bacterial growth, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains are not widely reported in the literature. Further research is required to fully characterize its antibacterial spectrum and potency.

Mechanism of Action: Dehydrogenase Inhibition

The proposed mechanism of action involves the inhibition of dehydrogenase enzymes. It is also suggested that the molecule binds to lysine residues on the bacterial cell surface, which interferes with protein synthesis.^[1]



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Caption: Proposed dual mechanism of antibacterial action.

The α -keto-oxime functionality is likely crucial for the interaction with the dehydrogenase active site. The electron-withdrawing chlorine atom may enhance the electrophilicity of the carbon atom of the C=N bond, making it susceptible to nucleophilic attack by residues within the enzyme's active site.

Conclusion

Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a promising antibacterial compound with a clear, albeit generally understood, mechanism of action. This guide provides a foundational understanding of its chemistry and biology. Further research is warranted to fully elucidate its antibacterial spectrum through quantitative assays and to obtain experimental spectroscopic data to confirm its structure. The detailed synthetic protocols and mechanistic insights presented herein should facilitate future investigations into this and related molecules for the development of novel antimicrobial agents.

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